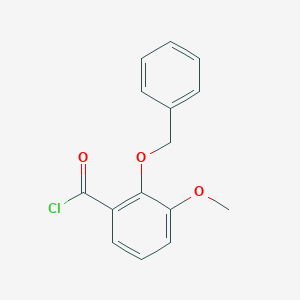
2-(Benzyloxy)-3-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-methoxybenzoyl chloride is a chemical compound that is not widely documented in the literature. It is a derivative of benzyloxyacetyl chloride . The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° . It has been reported as a key reagent for the synthesis of new anticancer drugs .
Applications De Recherche Scientifique
Synthesis of Substituted 2-Azetidinones
2-(Benzyloxy)-3-methoxybenzoyl chloride: is utilized in the synthesis of substituted 2-azetidinones, which are key intermediates in the production of annulated β-lactams . These compounds have significant implications in medicinal chemistry, particularly in the development of antibiotics.
Asymmetric Synthesis of β-Lactams
This compound serves as a reagent in the asymmetric synthesis of β-lactams . β-lactams form the core of several antibiotic drugs like penicillins and cephalosporins, which are crucial for treating bacterial infections.
Preparation of Fluoroquinolone Antibiotics
It is also a precursor in the preparation of key intermediates like (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, which is essential in the synthesis of fluoroquinolone antibiotics . These antibiotics are used to treat a variety of respiratory tract infections.
Non-Racemic Helicene Synthesis
The compound is employed in the synthesis of non-racemic helicene . Helicenes are helical-shaped molecules that have applications in organic electronics and as chiral ligands in asymmetric catalysis.
Development of Advanced β-Lactam Antibiotics
Researchers use 2-(Benzyloxy)-3-methoxybenzoyl chloride in the development of advanced β-lactam antibiotics with improved efficacy and resistance profiles . This is particularly important in the fight against antibiotic-resistant strains of bacteria.
Research in Organic and Medicinal Chemistry
Due to its reactivity and versatility, this compound is widely used in research applications within organic and medicinal chemistry to develop new synthetic methodologies and drug candidates .
Propriétés
IUPAC Name |
3-methoxy-2-phenylmethoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDUPQUSSFOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-methoxybenzoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)


